molecular formula C13H11ClN2O B13076108 1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile

1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile

Cat. No.: B13076108
M. Wt: 246.69 g/mol
InChI Key: WAGYOSUNFIAHCN-UHFFFAOYSA-N
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Description

1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile (CAS No. 1817630-42-4) is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O. It features an isoquinoline core substituted with chlorine, an isopropoxy group, and a cyano (carbonitrile) functional group. This compound belongs to the class of heterocyclic compounds and exhibits interesting properties due to its unique structure .

Preparation Methods

The synthetic routes for 1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile involve the following steps:

    Step 1: Start with an appropriate precursor, such as 7-isopropoxyisoquinoline.

    Step 2: Introduce the chloro substituent using a chlorinating agent (e.g., thionyl chloride).

    Step 3: Finally, add the cyano group using a nitrating agent (e.g., sodium cyanide).

Industrial production methods may vary, but the above steps outline the fundamental synthesis pathway.

Chemical Reactions Analysis

1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile can participate in various reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include amines or other nucleophiles.

    Reduction Reactions: Reduction of the cyano group can yield the corresponding amine.

    Oxidation Reactions: Oxidation of the isopropoxy group may lead to different functional groups.

    Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-7-isopropoxyisoquinoline-6-carbonitrile finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

    Biological Studies: It may interact with specific receptors or enzymes.

    Industry: Its unique structure could be useful in designing novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related isoquinoline derivatives. Notable compounds include 7-isopropoxyisoquinoline and other cyano-substituted isoquinolines.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

1-chloro-7-propan-2-yloxyisoquinoline-6-carbonitrile

InChI

InChI=1S/C13H11ClN2O/c1-8(2)17-12-6-11-9(5-10(12)7-15)3-4-16-13(11)14/h3-6,8H,1-2H3

InChI Key

WAGYOSUNFIAHCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C=CN=C(C2=C1)Cl)C#N

Origin of Product

United States

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